Methanamine, N-(2-methylpropoxy)-, hydrochloride

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as N-(2-methylpropoxy)methanamine hydrochloride . Its molecular formula is C₅H₁₄ClNO , with a molecular weight of 139.62 g/mol . The compound features a methanamine backbone substituted with a 2-methylpropoxy (isobutoxy) group, forming a secondary amine hydrochloride salt.

Synonyms include:

- O-Isobutyl-N-methyl-hydroxylamine hydrochloride

- 2-Methyl-2-(methylamino)propan-1-ol hydrochloride

- SCHEMBL9105348

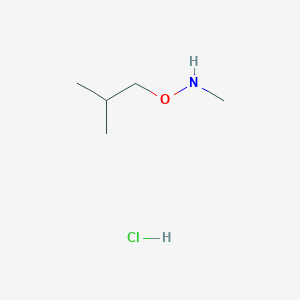

The structural configuration involves a hydroxylamine derivative where the methyl group occupies one nitrogen valence, and the isobutoxy group occupies the oxygen (Figure 1).

| Property | Value |

|---|---|

| CAS Registry Number | 136681-25-9 , 1380343-01-0 |

| Molecular Formula | C₅H₁₄ClNO |

| IUPAC Name | N-(2-Methylpropoxy)methanamine hydrochloride |

Table 1: Key identifiers of this compound.

Historical Development and Discovery

The synthesis of hydroxylamine derivatives, including N-alkoxy variants, gained traction in the late 20th century with advancements in electrophilic amination reagents. Early methods for analogous compounds, such as N,O-dimethylhydroxylamine hydrochloride, involved reacting hydroxylamine salts with methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions.

A pivotal innovation emerged from electrochemical reduction techniques, where nitromethane was reduced in hydrochloric acid using copper-graphite electrodes to yield N-methylhydroxylamine hydrochloride. Adaptations of this method likely facilitated the production of N-(2-methylpropoxy) derivatives by substituting methoxy groups with bulkier alkoxy substituents.

Patent literature from the 2010s highlights optimized routes for N,O-dialkylhydroxylamine hydrochlorides. For instance, CN103073449A describes a solvent-free approach using hydroxylamine salts, acetate esters, and methylating agents, achieving yields exceeding 85% under mild conditions. These methodologies underscore the compound’s accessibility for industrial-scale synthesis.

Significance in Organic and Medicinal Chemistry

In organic synthesis , this compound serves as a versatile reagent:

- Amination Agent : Facilitates the introduction of amine groups into aromatic and aliphatic substrates via nucleophilic substitution or catalytic coupling.

- Protecting Group : The isobutoxy moiety stabilizes intermediates during multi-step syntheses, particularly in peptide and heterocycle formation.

Within medicinal chemistry , its utility extends to:

- Drug Intermediate : Acts as a precursor in antibiotics (e.g., ciprofloxacin derivatives) and kinase inhibitors, where secondary amines enhance bioavailability.

- Ligand Design : The isobutoxy group’s steric bulk modulates receptor binding in metalloenzyme inhibitors, as seen in surfactin analogs.

Recent studies emphasize its role in synthesizing bioactive oxazolidinones , which exhibit antimicrobial and antitumor properties. The compound’s structural flexibility enables fine-tuning of pharmacodynamic profiles, aligning with trends in personalized medicine.

Properties

IUPAC Name |

N-(2-methylpropoxy)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2)4-7-6-3;/h5-6H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFFTVZZWPBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CONC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-(2-methylpropoxy)-, hydrochloride typically involves the reaction of methanamine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methanamine, N-(2-methylpropoxy)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of Methanamine, N-(2-methylpropoxy)-, hydrochloride is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Synthesis of Pimavanserin : this compound is involved in the preparation of pimavanserin, an antipsychotic medication used primarily for the treatment of Parkinson's disease psychosis. The synthesis process includes recrystallization techniques to purify intermediates and remove impurities effectively, leading to higher yields and purities of the final product .

- Pharmaceutical Agent Preparation : The compound has been utilized in processes that enhance the purification of other pharmaceutical agents by forming acid addition salts that can be more easily isolated and characterized. This aspect is crucial for developing drugs with consistent quality and efficacy .

Chemical Synthesis

This compound is also significant in chemical synthesis beyond pharmaceuticals:

- Intermediate for Chemical Reactions : It acts as a building block in organic synthesis, particularly in creating nitrogen-containing compounds. This includes the development of various derivatives that can exhibit biological activity or serve as precursors for further chemical transformations .

- Research Applications : The compound's structure allows it to be modified to explore new chemical properties or biological activities. Researchers can synthesize derivatives to investigate their pharmacological effects or potential toxicity .

Mechanism of Action

The mechanism of action of Methanamine, N-(2-methylpropoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methanamine, N-(2-methylpropoxy)-, hydrochloride with analogous N-substituted methanamine and ethanamine derivatives, emphasizing structural, synthetic, and functional differences:

Key Observations :

Structural Impact on Lipophilicity: The isobutoxy group in the target compound confers higher lipophilicity (predicted logP ~1.5) compared to methoxy (logP ~0.5) or hydroxyl-containing analogs . This enhances membrane permeability, making it more suitable for hydrophobic environments. In contrast, the hydroxyl group in 2-Methyl-1-(methylamino)-2-propanol HCl increases polarity, favoring aqueous solubility .

Synthetic Accessibility :

- The target compound is synthesized via straightforward alkylation, similar to N-methoxy analogs , but requires careful control to avoid over-alkylation due to steric hindrance from the branched substituent .

- Complex analogs like Compound 38 () require multi-step syntheses involving cyclopropanation and reductive amination .

The isobutoxy group may reduce metabolic degradation compared to straight-chain alkoxy groups, as branching often slows cytochrome P450 oxidation .

Stability and Solubility :

- The ether linkage in the target compound provides hydrolytic stability under acidic conditions compared to ester-containing analogs .

- As a hydrochloride salt, it exhibits moderate water solubility (~50 mg/mL), outperforming free-base amines but lagging behind polar derivatives like N-methoxy compounds .

Research Implications

- Drug Design : The branched alkoxy group offers a balance between lipophilicity and stability, making it a valuable scaffold for CNS-targeted prodrugs or neurotransmitter analogs.

- Material Science : Ether-linked amines are explored as corrosion inhibitors or polymer precursors, where substituent branching affects thermal stability .

- Limitations : Lack of direct pharmacological data for the target compound necessitates further in vitro screening to validate receptor binding or enzymatic activity.

Biological Activity

Methanamine, N-(2-methylpropoxy)-, hydrochloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with biological molecules, potentially influencing their functions and activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 165.69 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a nucleophile in various chemical reactions. It can interact with biological molecules such as proteins and nucleic acids, affecting their structural integrity and functional capabilities. The specific molecular targets and pathways are context-dependent, varying with the application of the compound.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to Methanamine can exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Neurobiological Effects : Research indicates potential neuroprotective properties. Compounds with similar functional groups have shown promise in modulating neurotransmitter systems and protecting against neurodegenerative diseases .

- Antitumor Activity : Some derivatives of methanamine compounds have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The mechanisms often involve induction of apoptosis in cancer cells through modulation of cell cycle proteins and signaling pathways .

Applications in Research

This compound is utilized in various scientific domains:

- Organic Synthesis : It serves as a reagent for synthesizing other chemical compounds due to its nucleophilic characteristics.

- Biochemical Research : The compound is studied for its interactions with proteins and enzymes, which is crucial for understanding biochemical pathways.

- Pharmaceutical Development : Investigated as a precursor for synthesizing pharmacologically active compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Effects

A study conducted on related methanamine derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Neuroprotective Properties

In a neurobiological study, a methanamine derivative showed protective effects against oxidative stress-induced neuronal damage in vitro. The study highlighted the compound's potential to enhance neuronal survival through antioxidant mechanisms.

Case Study 3: Antitumor Activity

Research involving a methanamine derivative indicated its ability to inhibit the proliferation of melanoma cells through cell cycle arrest at the G2/M phase. The study reported a significant increase in apoptotic markers following treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methanamine, N-(2-methylpropoxy)-, hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a 2-methylpropoxy-substituted benzyl halide reacts with methylamine. For example, analogous syntheses use benzyl chloride derivatives and amines in dichloroethane (DCE) with NaBH(OAc)₃ as a reducing agent . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DCE) enhance reactivity.

- Temperature : 20–80°C optimizes reaction kinetics.

- Stoichiometry : Excess amine ensures complete substitution.

Post-synthesis, purity is improved via recrystallization (ethanol/water mixtures) or silica gel chromatography .

Q. Which analytical techniques reliably confirm the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : ¹H/¹³C NMR identifies protons and carbons in the isobutoxy group (δ ~3.5–4.0 ppm for OCH₂) and the amine hydrochloride moiety . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺).

- Purity assessment : HPLC with a C18 column and UV detection (254 nm) using a water/acetonitrile gradient (0.1% TFA) resolves impurities . Melting point analysis (e.g., 150–160°C) and elemental analysis (%Cl) further corroborate purity .

Advanced Research Questions

Q. How does the isobutoxy substituent influence electronic properties and reactivity compared to smaller alkoxy groups (e.g., methoxy)?

- Methodological Answer : The isobutoxy group introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric effects : Reduces SN2 reaction rates due to bulky tert-butyl oxygen .

- Electronic effects : Stabilizes carbocations in electrophilic substitutions (Hammett σ⁺ values quantify electron donation) .

Comparative studies using density functional theory (DFT) or kinetic assays (e.g., competition experiments with methoxy analogues) can isolate steric vs. electronic contributions .

Q. What in vitro strategies are optimal for studying this compound’s binding to neurotransmitter receptors, and how should conflicting data be addressed?

- Methodological Answer :

- Primary assays : Radioligand displacement (e.g., ³H-ketanserin for 5-HT₂ receptors) measures affinity . Functional assays (e.g., Ca²⁺ flux or cAMP modulation) assess agonism/antagonism.

- Resolving conflicts : Variability may arise from receptor isoforms or assay conditions (e.g., pH). Cross-validation with surface plasmon resonance (SPR) or cryo-EM receptor structures (PDB) clarifies binding modes . Dose-response curves and Schild analysis differentiate competitive vs. allosteric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.